

# In-Depth Technical Guide: 2'-O-Methyl-5-iodouridine

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## Compound of Interest

Compound Name: 2'-O-Methyl-5-iodouridine

Cat. No.: B15582465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-O-Methyl-5-iodouridine**, a modified nucleoside with significant applications in anticancer and antiviral research. This document details its chemical properties, commercial suppliers, synthesis protocols, and mechanisms of action.

## Core Compound Data

**2'-O-Methyl-5-iodouridine** is a purine nucleoside analog.<sup>[1][2][3]</sup> Its structure features a methyl group at the 2' position of the ribose sugar and an iodine atom at the 5th position of the uracil base. These modifications confer unique biological properties, including the ability to inhibit DNA synthesis and induce apoptosis in cancer cells.<sup>[1][2][3]</sup>

Property	Value	Source
CAS Number	34218-84-3	<sup>[1][3][4][5]</sup>
Molecular Formula	C10H13IN2O6	<sup>[1][3][5]</sup>
Molecular Weight	384.12 g/mol	<sup>[3][5]</sup>
Synonyms	5-Iodo-2'-O-methyluridine, 2'-OMe-5-I-U	<sup>[1][5]</sup>

## Commercial Suppliers

A variety of chemical suppliers offer **2'-O-Methyl-5-iodouridine** for research purposes. The following table summarizes some of the key suppliers and their offerings.

Supplier	Purity	Available Quantities
TargetMol	Not specified	50 mg, 100 mg, 500 mg, 1 g
ChemScene	≥98%	Custom synthesis available
Sigma-Aldrich (Merck)	Not specified	Various
Sunway Pharm Ltd	97%	100 mg, 250 mg, 1 g
MedChemExpress	Not specified	Research quantities
MOLNOVA	Not specified	Research quantities

## Experimental Protocols

### Synthesis of 2'-O-Methyl-5-iodouridine

The synthesis of **2'-O-Methyl-5-iodouridine** can be achieved through a multi-step process involving the protection of hydroxyl groups, methylation, iodination, and deprotection. The following is a generalized protocol based on established methods for nucleoside modification.

[6][7]

#### 1. Protection of 3' and 5' Hydroxyl Groups:

- Dissolve uridine in pyridine.
- Add a silyl protecting agent, such as 1,3-dichloro-1,1,3,3-tetraisopropylidisiloxane (TIPDSCI), dropwise at 0°C.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Quench the reaction with methanol and evaporate the solvent under reduced pressure.

- Purify the resulting 3',5'-O-protected uridine by silica gel column chromatography.

## 2. 2'-O-Methylation:

- Dissolve the protected uridine in anhydrous DMF.
- Add a methylating agent, such as methyl iodide, and a base, like sodium hydride, at 0°C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the 2'-O-methylated product by silica gel column chromatography.

## 3. Iodination of the Uracil Base:

- Dissolve the 2'-O-methylated intermediate in methanol.
- Add iodine (I<sub>2</sub>) and an activating agent, such as silver sulfate.
- Stir the reaction at room temperature. The reaction is typically rapid (less than 15 minutes).
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture to remove insoluble salts.
- Evaporate the solvent and purify the 5-iodo derivative by column chromatography. Reported yields for similar iodination reactions are generally high (71-98%).

## 4. Deprotection:

- Dissolve the fully protected **2'-O-Methyl-5-iodouridine** in THF.
- Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the silyl protecting groups.

- Stir at room temperature until deprotection is complete (monitored by TLC).
- Quench the reaction and purify the final product, **2'-O-Methyl-5-iodouridine**, using silica gel column chromatography or crystallization.

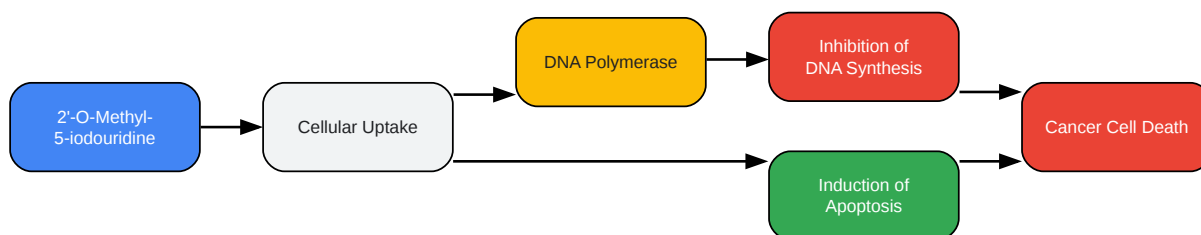
## Purification and Analysis

Purification is typically performed using silica gel column chromatography. The purity and identity of the final compound can be confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR).[8]

## Biological Activity and Signaling Pathways

### Anticancer Mechanism

**2'-O-Methyl-5-iodouridine** exhibits antitumor activity primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] As a nucleoside analog, it can be incorporated into growing DNA chains, leading to chain termination and halting DNA replication in rapidly dividing cancer cells. Furthermore, its incorporation can trigger cellular stress responses that activate apoptotic pathways, leading to programmed cell death.



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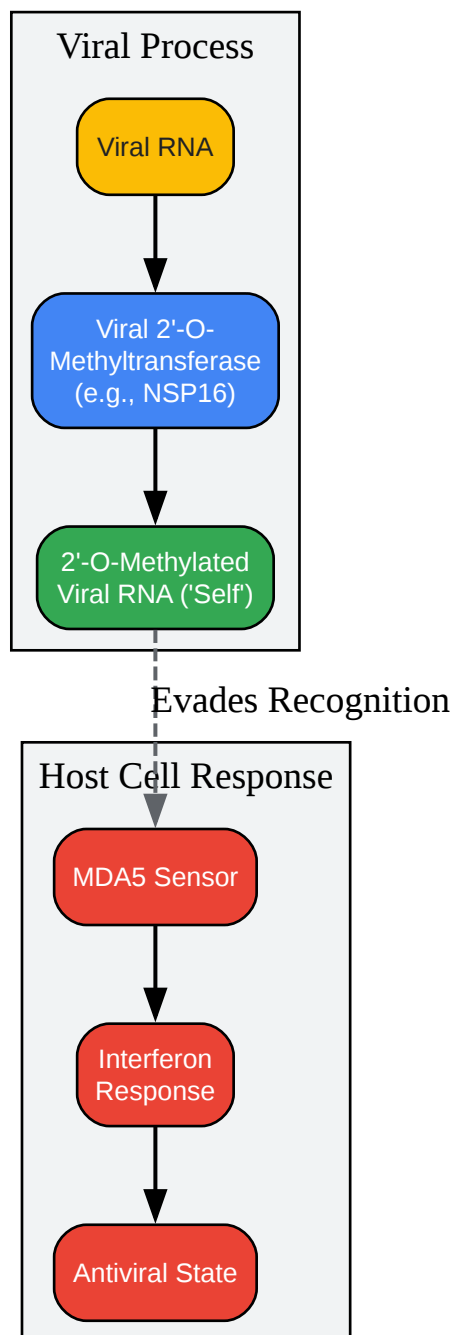
Caption: Proposed anticancer mechanism of **2'-O-Methyl-5-iodouridine**.

## Role in Antiviral Research and Innate Immunity

In the context of virology, 2'-O-methylation of the 5' cap of viral RNA is a critical mechanism for viruses to evade the host's innate immune system.[9][10] Viral 2'-O-methyltransferases modify

the viral RNA, making it appear as "self" to the host cell and preventing the activation of pattern recognition receptors like MDA5. This evasion of the immune response allows for unchecked viral replication.[10]

Compounds like **2'-O-Methyl-5-iodouridine** can be studied as potential tools to understand or interfere with these viral processes.



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Caption: Viral RNA 2'-O-methylation evades host immune recognition.

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